molecular formula C8H7ClO2 B193341 Methyl 4-chlorobenzoate CAS No. 1126-46-1

Methyl 4-chlorobenzoate

Cat. No. B193341
CAS RN: 1126-46-1
M. Wt: 170.59 g/mol
InChI Key: LXNFVVDCCWUUKC-UHFFFAOYSA-N
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Description

Methyl 4-chlorobenzoate is a chemical compound with the molecular formula C8H7ClO2 . It is also known by other names such as Methyl p-chlorobenzoate and 4-Chlorobenzoic acid methyl ester .


Synthesis Analysis

Methyl 4-chlorobenzoate undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .


Molecular Structure Analysis

The molecular structure of Methyl 4-chlorobenzoate consists of a benzene ring substituted with a chlorine atom and a methyl ester group .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, Methyl 4-chlorobenzoate can undergo hydrodehalogenation to form methyl benzoate and Suzuki-Miyaura coupling reaction to form methyl-(4-phenyl)-benzoate .


Physical And Chemical Properties Analysis

Methyl 4-chlorobenzoate is a solid at room temperature . It has a molecular weight of 170.59 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 219.4±13.0 °C at 760 mmHg, and a flash point of 106.7±0.0 °C .

Scientific Research Applications

Regioselectivity in Chemical Reactions

  • Study 1 : Methyl 4-chlorobenzoate's reactivity with Me3Sn− ions was explored, highlighting its regioselectivity in substitution reactions. The study found that the relative reactivity of chlorine as a leaving group in methyl chlorobenzoate is higher at the para position compared to ortho and meta positions towards Me3Sn− ions (Montañez, Uranga, & Santiago, 2010).

Structural Analysis

  • Study 2 : The molecular structure and conformation of methyl 3-chlorobenzoate, a close analogue of methyl 4-chlorobenzoate, were analyzed using gas electron diffraction combined with ab initio calculations (Takashima et al., 1999).

Environmental Microbial Transformation

  • Study 3 : This study investigated the microbial transformation rates of various chemicals, including methyl 3-chlorobenzoate, in different microbial habitats, providing insights into its environmental degradation (Newton, Gattie, & Lewis, 1990).

Reaction Kinetics

  • Study 4 : The temperature dependence of the reaction between hydroxyl radicals and 4-chlorobenzoic acid, structurally similar to methyl 4-chlorobenzoate, was analyzed, contributing to understanding the kinetics of reactions involving chlorobenzoates (Kawaguchi, Hidaka, & Nishimura, 2022).

Corrosion Inhibition

  • Study 5 : This research synthesized and analyzed the corrosion inhibition properties of compounds based on methyl 4-chlorobenzoate, demonstrating its potential in protecting metals against corrosion (Rbaa et al., 2019).

Fungicide Synthesis

  • Study 6 : A novel fungicide, labeled in the pyrazole ring system, was synthesized using 4-chlorobenzoic acid. This study highlights the use of chlorobenzoates in developing agricultural chemicals (Liu et al., 2011).

Microbial Degradation

  • Study 7 : This research focused on the microbial degradation of 4-chlorobenzoate (4-CBA), related to methyl 4-chlorobenzoate, by various soil bacteria, emphasizing its environmental biodegradability (Yi et al., 2000).

Biodegradation Studies

  • Study 8 : Biodegradation of 3-methylbenzoate by a Pseudomonas strain that utilizes 3-chlorobenzoate provides insights into the metabolic pathways of methyl-substituted benzoates (Knackmuss et al., 1976).

Biochemical Research

  • Study 9 : This study demonstrates the biochemical process by which 4-chlorobenzoate dehalogenase catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, relevant to understanding the biochemical transformations of chlorobenzoates (Müller et al., 1984).

Anti-Inflammatory Activity

  • Study 10 : The anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate was investigated, highlighting potential pharmaceutical applications (Osarodion, 2020).

Safety And Hazards

Methyl 4-chlorobenzoate should be handled with care. It is recommended to avoid breathing its dust, mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

methyl 4-chlorobenzoate
Source PubChem
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InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNFVVDCCWUUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID5022148
Record name Methyl p-chlorobenzoate
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Molecular Weight

170.59 g/mol
Source PubChem
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Product Name

Methyl 4-chlorobenzoate

CAS RN

1126-46-1
Record name Methyl 4-chlorobenzoate
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Record name Methyl 4-chlorobenzoate
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Record name Methyl 4-chlorobenzoate
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Record name Benzoic acid, 4-chloro-, methyl ester
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Record name Methyl p-chlorobenzoate
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Record name METHYL 4-CHLOROBENZOATE
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Synthesis routes and methods

Procedure details

An excess solution of diazomethane in ether was slowly added to an ice-cooled and stirred solution of p-chlorobenzoic acid (6.2 g, 39.6 mmol) in 50 ml of ether and the mixture was concentrated. The residue was recrystallized from 5 ml of MeOH to give a white crystalline product of methyl p-chlorobenzoate (4.8 g, 28.2 mmol, yield 71%). m.p. 42.0°-43.0° C. (recrystallized from methanol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
JC Castillo, JJ Martínez, D Becerra, H Rojas… - Journal of Molecular …, 2022 - Elsevier
… We report the catalyst-free synthesis of (5-formylfuran-2-yl)methyl 4-chlorobenzoate in 71% yield by an O-acylation reaction of 5-hydroxymethylfurfural with 4-chlorobenzoyl chloride …
Number of citations: 4 www.sciencedirect.com
A Alemdar, B Tan, O Toksöz, G Kurtuluş, C Sesal… - Journal of Molecular …, 2023 - Elsevier
… against Pseudomonas aeruginosa, with methyl-4 chlorobenzoate showing the highest activity … , methyl 4-methoxybenzoate, and methyl 4-chlorobenzoate is very low. The table provides …
Number of citations: 0 www.sciencedirect.com
M Bolte, J Wissler - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… The compound is isostructural with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate. The crystal packing is characterized by a short Br⋯O interaction of 3.047 (3) Å. …
Number of citations: 6 scripts.iucr.org
JP Montañez, JG Uranga, AN Santiago - New Journal of Chemistry, 2010 - pubs.rsc.org
Reactions of methyl 2,5-dichlorobenzoate, methyl 4-chlorobenzoate, methyl 2-chlorobenzoate and methyl 3-chlorobenzoate with Me3Sn− ions gave the corresponding substitution …
Number of citations: 5 pubs.rsc.org
SR Yelampalli, JV Kumar… - Research Journal of …, 2019 - indianjournals.com
… RSD values for both Precision study and Intermediate precision study are 4.1 for α- decitabine, 3.9 for α-isomer, 3.0 for Methyl 4-chlorobenzoate, 2.8 for β-isomer and 2.0 for O-Acetyl …
Number of citations: 3 www.indianjournals.com
SK Roy, B Amitha, MA Sridhar, J Uchil - Journal of materials science letters, 1993 - Springer
… is obtained from methyl-4-chlorobenzoate, and therefore the … Methyl4-chlorobenzoate is triclinic and therefore contains only … Methyl-4-chlorobenzoate was prepared and purified in the …
Number of citations: 4 link.springer.com
H Müller, SP Godehard, GJ Palm… - Angewandte Chemie …, 2021 - Wiley Online Library
… As proof of concept, we used EstCE1 to synthesize the antidepressant moclobemide from methyl 4-chlorobenzoate (200 mm) as acyl donor and 4-(2-aminoethyl)morpholine (50 mm) as …
Number of citations: 24 onlinelibrary.wiley.com
A Hirano, H Tsumanuma, K Kishi, T Egawa - Journal of molecular structure, 2004 - Elsevier
… In addition, many transitions were observed in the REMPI spectrum of methyl 2-chlorobenzoate and methyl 4-chlorobenzoate, both of which are non-fluorescent. These results support …
Number of citations: 4 www.sciencedirect.com
A Salinas-Torres, E Jiménez, D Becerra… - Journal of Molecular …, 2023 - Elsevier
… This is the case of (5-formylfuran-2-yl)methyl 4-chlorobenzoate which crystallizes in the P2 1 2 1 2 1 space group [44]. Despite the absence of chiral atoms, and considering these …
Number of citations: 6 www.sciencedirect.com
J Gassmann, J Voss - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The preparative electroreduction of the three methyl monochlorobenzoates, the six methyl dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate in different solvent-supporting …
Number of citations: 4 www.degruyter.com

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